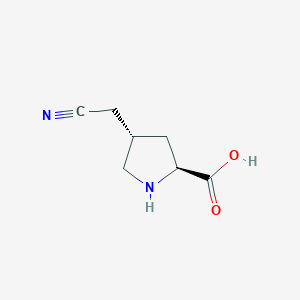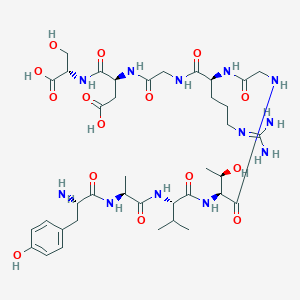
2-Oxo-2-(3-pyridyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(3-pyridyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C8H8N2O2 and a molecular weight of 168.16 g/mol.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-pyridyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of tumor-associated genes, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Oxo-2-(3-pyridyl)acetamide in lab experiments is its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-Oxo-2-(3-pyridyl)acetamide. One area of research could focus on its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Finally, more research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
Synthesis Methods
The synthesis of 2-Oxo-2-(3-pyridyl)acetamide can be achieved through various methods. One of the most common methods involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to obtain this compound.
Scientific Research Applications
2-Oxo-2-(3-pyridyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
122125-45-5 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-oxo-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4H,(H2,8,11) |
InChI Key |
ZMZOBOADVZPDEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(=O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(=O)N |
synonyms |
3-Pyridineacetamide,alpha-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)


